molecular formula C23H26N2O3S B2455644 (E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1798430-63-3

(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B2455644
CAS No.: 1798430-63-3
M. Wt: 410.53
InChI Key: HIUSNHXHGIILLI-FMIVXFBMSA-N
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Description

(E)-Phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a synthetic chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold, a common motif in pharmaceuticals, which is functionalized with a phenyl carbamate group and an acrylamido linker connected to a 4-(methylthio)phenyl moiety . The (E)-configured acrylamide group is a rigid spacer that can be used to orient the aromatic pharmacophore within a biological target, such as an enzyme's active site . The 4-(methylthio)phenyl group presents a potential site for metabolic studies or further synthetic modification, offering avenues to explore structure-activity relationships (SAR) . Piperidine carboxylates are versatile intermediates in organic synthesis. Researchers can leverage this compound as a key precursor for developing novel molecules with potential biological activity. All products are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl 4-[[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-29-21-10-7-18(8-11-21)9-12-22(26)24-17-19-13-15-25(16-14-19)23(27)28-20-5-3-2-4-6-20/h2-12,19H,13-17H2,1H3,(H,24,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUSNHXHGIILLI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to illustrate its effects.

Chemical Structure

The compound can be described by the following structural formula:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure includes a piperidine ring, an acrylamide moiety, and a methylthio group, which are significant for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit various biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For instance, derivatives exhibiting structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds with piperidine structures showed IC50 values ranging from 0.5 to 10 µM against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Compound Cell Line IC50 (µM)
Compound AMCF-75.85
Compound BA5494.53
This compoundTBD

Anti-inflammatory Activity

In vitro studies have also indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For example, compounds with methylthio groups have been shown to reduce TNF-α levels significantly .

The mechanism by which this compound exerts its biological activity may involve several pathways:

  • Inhibition of Cell Proliferation : It may inhibit cell cycle progression in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
  • Modulation of Signaling Pathways : Compounds like this one may interfere with pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives where one compound exhibited a remarkable decrease in cell viability in MCF-7 cells with an IC50 value of 3.0 µM . This suggests that modifications on the piperidine ring can significantly enhance anticancer properties.

Q & A

Q. What are the optimal synthetic routes for (E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be tailored to maximize yield?

The synthesis typically involves multi-step reactions, including acrylamide coupling and piperidine functionalization. Key steps include:

  • Acrylamide Formation : Reacting 4-(methylthio)cinnamic acid derivatives with piperidine intermediates under coupling agents like EDC/HOBt .
  • Piperidine Protection : Using tert-butyloxycarbonyl (Boc) or carbamate groups to protect the piperidine nitrogen during synthesis, followed by deprotection .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF, THF) and catalysts like DMAP improve reaction efficiency. Yield optimization requires precise temperature control (e.g., 60–80°C for amidation) .
    Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using flash chromatography (e.g., 10–30% EtOAc/hexane gradients) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the (E)-configuration of the acrylamide moiety and piperidine substitution patterns. Key signals include the acrylamide NH (~8.5 ppm) and piperidine carbamate carbonyl (~155 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
  • X-ray Crystallography : For unambiguous confirmation, crystallize the compound and compare bond lengths/angles with similar piperidine derivatives (e.g., ethyl 4-hydroxy-2,6-diphenyl analogs) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across in vitro and in vivo studies?

Discrepancies may arise from bioavailability or metabolic instability. To address this:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess metabolic degradation. If rapid clearance is observed, modify the methylthio group (e.g., replace with sulfone or fluorinated groups) .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Poor solubility can be mitigated via formulation (e.g., PEGylation or liposomal encapsulation) .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity to proposed targets (e.g., kinases or GPCRs) .

Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinase domains). Focus on the acrylamide’s hydrogen-bonding potential and piperidine’s conformational flexibility .
  • MD Simulations : Run 100-ns simulations to assess binding stability. Note that force fields may inaccurately model sulfur-containing groups (e.g., methylthio interactions) .
  • Limitations : Computational predictions often overlook solvent effects and post-translational modifications in proteins. Validate with experimental assays (e.g., enzyme inhibition IC50) .

Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) in analogs of this compound?

  • Variation of Substituents : Synthesize analogs with modified methylthio groups (e.g., -SO2_2Me, -CF3_3) and compare bioactivity .
  • Piperidine Ring Modifications : Test Boc-protected vs. free amines to assess the impact of carbamate groups on membrane permeability .
  • Dose-Response Analysis : Use a 10-point concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., antiproliferative or anti-inflammatory) to establish potency .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50 values across different assay systems?

  • Assay Conditions : Compare buffer pH, temperature, and cofactors (e.g., ATP levels in kinase assays). For example, acidic conditions may protonate the piperidine nitrogen, altering binding .
  • Cell Line Variability : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific uptake or efflux mechanisms .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-laboratory variability .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExample Data for Target Compound
1H^1H-NMRAcrylamide NH (~8.5 ppm), piperidine CH2_2 (~2.5–3.5 ppm)δ 8.52 (s, 1H, NH), δ 3.12 (m, 2H, CH2_2)
HRMS[M+H]+ = Calculated exact mass ± 5 ppmm/z 453.1874 (C23_{23}H25_{25}N2_2O3_3S)
X-ray DiffractionBond length: C=O (1.21 Å), piperidine chair conformationC7-N1-C8 angle: 112.5°

Q. Table 2. Common Pitfalls in Biological Assays

IssueSolutionReference
Low solubilityUse DMSO/PBS co-solvents (<0.1% DMSO)
Off-target effectsCounter-screening against related enzymes
Metabolic instabilityIntroduce deuterium or fluorine substituents

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